molecular formula C11H18BrNO2 B1439362 1-Boc-4-(Bromomethylene)piperidine CAS No. 1020329-80-9

1-Boc-4-(Bromomethylene)piperidine

Cat. No.: B1439362
CAS No.: 1020329-80-9
M. Wt: 276.17 g/mol
InChI Key: IYVCMYUDZHFNJM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Boc-4-(Bromomethylene)piperidine typically involves the reaction of 4-(bromomethylene)piperidine with trifluoroacetic anhydride under an inert atmosphere . The reaction conditions include maintaining an inert atmosphere to prevent unwanted side reactions and using trifluoroacetic anhydride as a reagent to introduce the Boc (tert-butoxycarbonyl) protecting group. This method is favored for its simplicity and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

1-Boc-4-(Bromomethylene)piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethylene group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-Boc-4-(methyl)piperidine using reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of 1-Boc-4-(formyl)piperidine using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(Bromomethylene)piperidine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry . Some of its applications include:

    Synthesis of Biologically Active Molecules: It serves as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

    Drug Development: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Chemical Biology: It is employed in chemical biology research to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 1-Boc-4-(Bromomethylene)piperidine involves its ability to act as an electrophile due to the presence of the bromomethylene group . This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

1-Boc-4-(Bromomethylene)piperidine can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVCMYUDZHFNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CBr)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670498
Record name tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020329-80-9
Record name tert-Butyl 4-(bromomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(bromomethylidene)piperidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyl 4-(dibromomethylene)piperidine-1-carboxylate (64 g, 0.18 mol) was dissolved in methanol (438 mL) and THF (220 mL) and the solution was cooled to 0° C. Ammonium chloride (77.14 g, 1.44 mol) was added and the reaction was stirred for 30 min. Zinc dust (47.13 g, 0.72 mol) was added and the reaction mixture was stirred at RT for 2.5 h. The mixture was filtered and the filtrate was evaporated to dryness. The residue was purified by silica gel chromatography using 230-400 mesh silica gel (2% ethyl acetate in hexane) to give the title compound (33 g). 1H NMR (500 MHz, CDCl3): δ 5.99 (s, 1H), 3.40 (m, 4H), 2.38 (m, 2H), 2.23 (m, 2H), 1.47 (s, 9H).
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64 g
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438 mL
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220 mL
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77.14 g
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47.13 g
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Synthesis routes and methods III

Procedure details

Lithium bis-trimethylsylylamide (1 M in THF, 7.38 mL, 7.38 mmol) was dropped into a suspension of bromomethyltriphenylphsphonium bromide (3.22 g, 7.38 mmol) at −15° C. under nitrogen atmosphere. After 15 min. under stirring at the same temperature, N-Boc piperidone (1.4 g, 7.03 mmol) dissolved in THF (10 ml) was added. Stirring was maintained and after 2 h at r.t., the reaction mixture was quenched with water and with EtOAc. The combined extracts were washed, dried over Na2SO4 and evaporated to dryness. The crude residue was purified by flash chromatography (EtOAc—Petroleum Ether 98:2) affording the title product (1.27 g).
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7.38 mL
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3.22 g
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1.4 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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